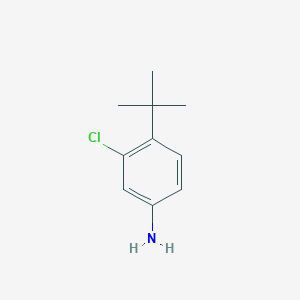

4-tert-Butyl-3-chloroaniline

Descripción general

Descripción

4-tert-Butyl-3-chloroaniline is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of this compound involves a reaction with formic acid to produce formic acid- (4-tert-butyl-anilide) . The reaction is traditionally challenging due to the hindered amine .

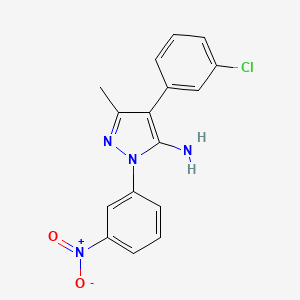

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H14ClN . It has a molecular weight of 183.68 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.68 . It is stored in a dark place, under an inert atmosphere, at room temperature . It is available in liquid, solid, or semi-solid form .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, related to 4-tert-Butyl-3-chloroaniline through their tert-butyl group, serve as versatile intermediates in the asymmetric synthesis of amines. These compounds are prepared from enantiomerically pure tert-butanesulfinamide and various aldehydes and ketones, leading to a wide range of enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, amino acids, and amino alcohols. This methodology highlights the utility of the tert-butyl group in activating imines for nucleophilic addition and facilitating chiral synthesis (Ellman, Owens, & Tang, 2002).

Metal Complexes and Catalysis

Complexes derived from ligands related to this compound, such as 2-anilino-4,6-di-tert-butylphenol, play a significant role in the study of electronic structures and catalytic properties of metal complexes. These complexes are synthesized with various transition metals and characterized to understand their magnetic properties and catalytic potentials, particularly in oxidation-reduction reactions (Chaudhuri et al., 2001).

Dye-Sensitized Solar Cells

The addition of 4-tert-Butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells, akin to the structural motif in this compound, significantly improves cell performance. This compound affects the surface charge of TiO2, decreasing the amount of adsorbed protons or Li+ ions, and reduces recombination of electrons with triiodide in the electrolyte (Boschloo, Häggman, & Hagfeldt, 2006).

Antimalarial Drug Development

N-tert-Butyl isoquine, a novel synthetic quinoline antimalarial, showcases the importance of the tert-butyl group in medicinal chemistry for enhancing drug efficacy and safety. This compound, designed based on chemical and pharmacokinetic considerations, represents a potential affordable and effective antimalarial drug for the 21st century (O’Neill et al., 2009).

Environmental Science

In environmental science, studies on the degradation of chlorophenols, which share structural similarities with this compound, reveal the potential for bioremediation and pollution control. For example, the photoactivated periodate reaction with 4-chlorophenol in acidic solutions offers insights into the degradation mechanisms and the role of tert-butyl alcohol in influencing these processes (Chia, Tang, & Weavers, 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, it can act as an organoboron reagent, which is known for its stability, ease of preparation, and environmentally benign nature . The SM coupling reaction involves the formation of a new carbon-carbon bond through the transmetalation of the organoboron reagent to a palladium complex .

Biochemical Pathways

Its involvement in sm coupling reactions suggests that it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

The pharmacokinetic properties of 4-tert-Butyl-3-chloroaniline include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of CYP1A2 and CYP2D6, two important enzymes involved in drug metabolism . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

Its use in the synthesis of drug candidates suggests that its effects would be dependent on the specific context of its application .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water is relatively low , which could affect its distribution in aquatic environments. Additionally, its stability under various conditions (e.g., light, heat) could also influence its efficacy and stability .

Propiedades

IUPAC Name |

4-tert-butyl-3-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMUKZISSXYPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2823326.png)

![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide](/img/structure/B2823328.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)

![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2823338.png)

![4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline](/img/structure/B2823340.png)